molecular formula C19H16 B13809235 (Phenylmethyl)-1,1'-biphenyl CAS No. 606-97-3

(Phenylmethyl)-1,1'-biphenyl

Cat. No.: B13809235
CAS No.: 606-97-3
M. Wt: 244.3 g/mol
InChI Key: ZOYJYNLKJSQUEM-UHFFFAOYSA-N
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Description

(Phenylmethyl)-1,1’-biphenyl is an organic compound that consists of a biphenyl structure with a phenylmethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Phenylmethyl)-1,1’-biphenyl typically involves the reaction of biphenyl with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Biphenyl+Benzyl ChlorideAlCl3(Phenylmethyl)-1,1’-biphenyl+HCl\text{Biphenyl} + \text{Benzyl Chloride} \xrightarrow{\text{AlCl}_3} \text{(Phenylmethyl)-1,1'-biphenyl} + \text{HCl} Biphenyl+Benzyl ChlorideAlCl3​​(Phenylmethyl)-1,1’-biphenyl+HCl

Industrial Production Methods

In industrial settings, the production of (Phenylmethyl)-1,1’-biphenyl can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Phenylmethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The phenylmethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a hydrocarbon derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Biphenylcarboxylic acid.

    Reduction: Biphenylmethane.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

(Phenylmethyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Phenylmethyl)-1,1’-biphenyl involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler structure without the phenylmethyl group.

    Benzylbenzene: Similar structure but with a single benzene ring attached to the phenylmethyl group.

    Diphenylmethane: Contains two phenyl groups attached to a central methane carbon.

Uniqueness

(Phenylmethyl)-1,1’-biphenyl is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

CAS No.

606-97-3

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

1-benzyl-2-phenylbenzene

InChI

InChI=1S/C19H16/c1-3-9-16(10-4-1)15-18-13-7-8-14-19(18)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

ZOYJYNLKJSQUEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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